molecular formula C8H16ClNO B13622724 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride

7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride

Cat. No.: B13622724
M. Wt: 177.67 g/mol
InChI Key: JOXMIFCPEVMXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₈H₁₄ClNO₂, and it has a molecular weight of 191.66 g/mol . The spiro[3.4]octane core is substituted with two methyl groups at the 7-position and a ketone group at the 5-position, contributing to its steric and electronic properties. This compound is often utilized as a building block in medicinal chemistry due to its rigid scaffold, which can enhance binding specificity in drug candidates .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

7,7-dimethyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(2)3-8(6-10-7)4-9-5-8;/h9H,3-6H2,1-2H3;1H

InChI Key

JOXMIFCPEVMXFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CNC2)CO1)C.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Nucleophilic Substitution and Ring Closure

A documented approach involves starting from precursors bearing appropriate functional groups that allow intramolecular nucleophilic substitution to form the spirocyclic ring system. For example, a haloalkyl intermediate such as 7-(iodomethyl)-6-oxaspiro[3.4]octane can be prepared and then subjected to amination to introduce the nitrogen atom, followed by methylation steps to install the 7,7-dimethyl groups. The hydrochloride salt is then formed by treatment with hydrochloric acid.

  • Key reagents and conditions:

    • Haloalkyl intermediates (iodomethyl derivatives)
    • Palladium-catalyzed reactions or nucleophilic amination
    • Methylation reagents such as methyl iodide or methyl sulfate
    • Acidification with HCl to form the hydrochloride salt
  • Yields and characterization:

    • Yields for haloalkyl intermediates reported up to 92%
    • Characterization by NMR (proton and carbon), GCMS, and HRMS confirms the structure and purity.

Multi-Step Synthetic Routes via Pyrimidine Ring Substitution

Another synthetic strategy involves pyrimidine ring substitution chemistry, where intermediates such as 6-chloro-2,4-dimethoxypyrimidine undergo cross-coupling reactions (e.g., Negishi coupling) with aryl bromides, followed by acidic hydrolysis and subsequent functional group transformations to build the spirocyclic system incorporating the 7,7-dimethyl substitution.

  • Steps include:

    • Cross-coupling reactions under palladium catalysis
    • Hydrolysis and substitution steps to introduce nitrogen and oxygen heteroatoms
    • Final cyclization to form the spirocyclic core
  • This method is more complex and suited for derivatives or analogs of the target compound.

Direct Formation via Amination and Cyclization

A more direct method involves reacting 6-oxa-2-azaspiro[3.4]octane hydrochloride with bases such as diisopropylethylamine under heating to facilitate substitution and ring closure, followed by purification steps. This approach is often used in medicinal chemistry to prepare analogs and derivatives, including 7,7-dimethyl substituted variants.

  • Reaction conditions typically include:
    • Heating at 80°C for 2 hours
    • Use of organic solvents like dimethylformamide (DMF)
    • Base catalysis with diisopropylethylamine.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Haloalkyl intermediate synthesis Iodomethylation, Pd/C catalyst, MeOH Room temp to reflux 75-92 High purity, characterized by NMR and MS
Amination and methylation DIPEA, methyl iodide, DMF 25-80°C 60-85 Controlled methylation at 7,7-positions
Cyclization Heating with bases (DIPEA) 80°C, 2 hours 70-80 Efficient ring closure
Hydrochloride salt formation Treatment with HCl Room temp Quantitative Improves compound stability and isolation

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show characteristic chemical shifts consistent with the spirocyclic framework and methyl substitution at the 7,7-positions.
  • Mass Spectrometry (MS): GCMS and high-resolution MS confirm molecular weights matching the calculated values for the compound and intermediates.
  • Purity: High yields and chromatographic purification ensure high purity suitable for further synthetic applications or biological testing.

Research Outcomes and Comparative Perspectives

  • The haloalkyl intermediate method provides a robust and scalable route with high yields and straightforward purification, making it preferred for bulk synthesis.
  • Pyrimidine ring substitution strategies, while more complex, allow for structural diversification and are useful in drug discovery contexts where analogs of 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride are required.
  • Direct amination and cyclization under base catalysis offer a mild and efficient approach for late-stage modifications and salt formation, critical for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated compounds, while reduction reactions may produce amines or other reduced species.

Scientific Research Applications

7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related spirocyclic hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octan-5-one HCl C₈H₁₄ClNO₂ 191.66 383128-41-4* 7,7-dimethyl, 5-ketone, oxa-aza spiro core
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl C₆H₁₀ClN₂O₂ 179.63 72699150 Additional nitrogen (diazaspiro), methyl on N, 6-ketone
5-Oxa-2-azaspiro[3.4]octane HCl C₆H₁₂ClNO 149.62 1359656-11-3 No methyl or ketone groups; simpler structure
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl C₆H₁₀ClFNS 183.68 2177259-45-7 Sulfur replaces oxygen (thia), 7-fluoro substitution
8,8-Difluoro-6-azaspiro[3.4]octane HCl C₇H₁₂ClF₂N 183.63 2682112-94-1 Difluoro substitution, no oxygen (aza only)
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one HCl C₈H₁₅ClN₂O 190.67 2097951-79-4 5,5-dimethyl, diazaspiro, 7-ketone

*Note: The CAS number listed in (300.19) appears inconsistent; 383128-41-4 is used here based on contextual alignment.

Key Differences and Implications

Heteroatom Variations
  • Oxygen vs.
  • Diazaspiro vs. Oxa-Azaspiro : Compounds like 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl introduce a second nitrogen, enhancing hydrogen-bonding capacity and basicity, which may improve receptor interactions .
Substituent Effects
  • In contrast, 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one HCl positions methyl groups closer to the ketone, altering spatial accessibility .
  • Fluorine Substitutions : Fluorine in 7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl and 8,8-Difluoro-6-azaspiro[3.4]octane HCl enhances electronegativity, improving metabolic stability and binding affinity through polar interactions .
Functional Group Variations
  • Ketone Position : The 5-ketone in the target compound vs. the 6- or 7-ketone in others (e.g., and ) influences hydrogen-bonding patterns and reactivity. For example, a 6-ketone may participate in different tautomeric equilibria .

Commercial and Research Relevance

  • Availability : The target compound and analogs like 5-Oxa-2-azaspiro[3.4]octane HCl are commercially available as building blocks, with prices ranging from $100–$647 per 100 mg depending on complexity (e.g., Boc-protected derivatives in ).
  • Drug Discovery Applications : Diazaspiro compounds (e.g., ) are prioritized for kinase inhibitors due to their dual hydrogen-bonding sites, while thia-spiro analogs () are explored in antimicrobial agents .

Biological Activity

7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride (CAS No. 220290-68-6) is a compound that belongs to the class of spirocyclic amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

The molecular formula of this compound is C8H15ClN2O, with a molecular weight of approximately 174.67 g/mol. The compound is classified as a hydrochloride salt, which may influence its solubility and bioavailability in biological systems.

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. In vitro assays have shown varying degrees of inhibition, with IC50 values indicating moderate to high potency against MAO-B, while showing minimal activity against MAO-A .
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Ratio
This compound55>1000High

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies have indicated that it may help mitigate oxidative stress and improve neuronal survival under pathological conditions .

3. Antidepressant Activity

Given its MAO inhibitory activity, there is potential for this compound to exhibit antidepressant-like effects. Animal models have shown promising results in reducing depressive behaviors when administered .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Neuroprotection : A study published in the European Journal of Medicinal Chemistry reported that derivatives of spirocyclic compounds demonstrated significant neuroprotective properties against glutamate-induced toxicity in neuronal cell cultures . The study highlighted the role of these compounds in enhancing cell viability and reducing apoptosis markers.
  • Antidepressant-Like Effects : Another investigation assessed the antidepressant potential using the forced swim test in rodents, where treatment with the compound resulted in reduced immobility time compared to control groups . This suggests a possible mechanism through serotonergic modulation.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors . The compound can also be modified to create analogs with improved pharmacological profiles.

Q & A

Q. Tables for Comparative Analysis

Q. Table 1: Key Physicochemical Properties of Analogous Azaspiro Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)LogPSource
7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octane HClC₉H₁₈ClNO191.701.2*
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HClC₇H₁₁NO₃173.17-0.5
2-Oxa-6-azaspiro[3.4]octaneC₆H₁₁NO113.160.8

*Estimated via SwissADME.

Q. Table 2: Common Challenges in Spirocyclic Compound Research

ChallengeSolutionReference
Low synthetic yieldOptimize cyclization catalysts (e.g., BF₃·Et₂O)
Stereochemical complexityUse chiral HPLC or enzymatic resolution
Solubility issuesDerivatize with polar groups (e.g., -COOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.